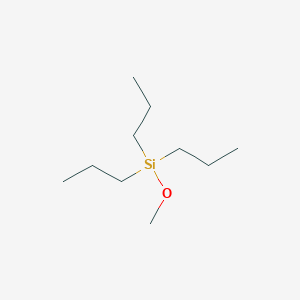
Tri-n-propylmethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-n-propylmethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three propyl groups and one methoxy group, making it a valuable reagent in organic synthesis and surface modification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-n-propylmethoxysilane can be synthesized through several methods. One common method involves the reaction of chloropropylsilane with methanol in the presence of a base, such as sodium hydroxide, to produce methoxytripropylsilane. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The reaction can be represented as follows:
Cl(CH2CH2CH3)3Si+CH3OH→(CH3O)(CH2CH2CH3)3Si+HCl
Industrial Production Methods
In industrial settings, the production of silane, methoxytripropyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the reaction efficiency and reduce the formation of by-products. The final product is typically purified through distillation or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tri-n-propylmethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Tri-n-propylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices and implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mechanism of Action
The mechanism of action of silane, methoxytripropyl- involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can undergo hydrolysis to form silanols, which can further react with hydroxyl groups on surfaces to form siloxane linkages. This process enhances the adhesion and compatibility of the compound with different materials.
Comparison with Similar Compounds
Similar Compounds
- Chlorotrimethylsilane
- Triethylsilane
- Phenylsilane
- (3-Aminopropyl)trimethoxysilane
Uniqueness
Tri-n-propylmethoxysilane is unique due to its combination of three propyl groups and one methoxy group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and enhanced adhesion.
Properties
CAS No. |
17841-46-2 |
|---|---|
Molecular Formula |
C10H24OSi |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
InChI Key |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
Canonical SMILES |
CCC[Si](CCC)(CCC)OC |
Key on ui other cas no. |
17841-46-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















